molecular formula C19H22N4O4 B5037119 N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide CAS No. 5814-90-4

N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide

Cat. No. B5037119
CAS RN: 5814-90-4
M. Wt: 370.4 g/mol
InChI Key: HXTDJPNCFDXLHH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells and inflammatory processes. Specifically, N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators and tumor growth.
Biochemical and Physiological Effects
Studies have shown that N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has a variety of biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis (programmed cell death), and the suppression of angiogenesis (the formation of new blood vessels). N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide in lab experiments is its relatively low toxicity and good solubility in organic solvents, which makes it easier to work with than some other compounds. However, one limitation is that N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is not very water-soluble, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. One area of interest is its potential use as a therapeutic agent for cancer and inflammation. Other potential applications include its use as a neuroprotective agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide and its effects on various cellular processes.

Synthesis Methods

N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 4-methoxyaniline with 4-methylpiperazine, followed by nitration and amidation. The resulting compound is a yellow crystalline powder that is sparingly soluble in water.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. Studies have shown that N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has anti-inflammatory and anti-tumor properties, as well as the ability to inhibit the growth of cancer cells.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-21-9-11-22(12-10-21)18-8-5-15(23(25)26)13-17(18)19(24)20-14-3-6-16(27-2)7-4-14/h3-8,13H,9-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTDJPNCFDXLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973718
Record name N-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide

CAS RN

5814-90-4
Record name N-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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